![molecular formula C22H14ClFN6 B214830 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214830.png)
5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole, also known as CPTTP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and as a therapeutic agent for neurological disorders. Additionally, 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has shown promising results in the treatment of bacterial infections.
Wirkmechanismus
The mechanism of action of 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole involves the inhibition of various enzymes and proteins involved in the pathogenesis of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This mechanism of action makes 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, leading to a decrease in inflammation. 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole in lab experiments is its versatility. It can be used in various assays to study the effects of the compound on different biological systems. However, one of the limitations of using 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole is its stability. The compound is sensitive to light and heat, which can affect its activity. Therefore, it is important to handle 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole with care and store it properly to maintain its stability.
Zukünftige Richtungen
There are several future directions for the research on 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole. One of the potential applications of 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole is in the development of new anticancer therapies. Further studies are needed to investigate the efficacy of 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole in combination with other anticancer drugs. Additionally, 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole can be further explored for its potential use in the treatment of bacterial infections and neurological disorders. Finally, the development of new synthesis methods for 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole can lead to the production of more stable and pure compounds, improving its potential for research and therapeutic applications.
Conclusion:
In conclusion, 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole is a compound that has shown promising results in various fields of research. Its versatility, mechanism of action, and biochemical and physiological effects make it a potential candidate for the development of new therapies for various diseases. Further research is needed to fully understand the potential of 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole and its applications in the field of medicine.
Synthesemethoden
The synthesis of 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole involves the reaction of 4-fluorophenylhydrazine and 2-chlorobenzaldehyde with phenylacetylene and sodium azide. The reaction proceeds through a series of steps, resulting in the formation of 5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole as the final product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
Eigenschaften
Produktname |
5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole |
---|---|
Molekularformel |
C22H14ClFN6 |
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]-1-phenyltetrazole |
InChI |
InChI=1S/C22H14ClFN6/c23-20-9-5-4-8-18(20)21-19(14-25-29(21)17-12-10-15(24)11-13-17)22-26-27-28-30(22)16-6-2-1-3-7-16/h1-14H |
InChI-Schlüssel |
AWULBFWCAUMDRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC=C(C=C4)F)C5=CC=CC=C5Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC=C(C=C4)F)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.